Salicylamide, N,N-diethyl-3-phenyl-

Description

Historical Context of Salicylamide (B354443) Derivatives in Chemical Biology Research

The journey of salicylamide derivatives in research began with the exploration of their analgesic properties, akin to salicylic (B10762653) acid. wikipedia.org However, the therapeutic landscape of these compounds expanded dramatically with the discovery of the anthelmintic properties of niclosamide (B1684120) and the broad-spectrum antiviral and antiprotozoal activities of nitazoxanide (B1678950). researchgate.netnih.govnih.gov These discoveries, particularly in the mid-20th century, cemented the importance of the salicylamide scaffold in drug discovery. scilit.com Early research also investigated the antimicrobial and antifungal potential of various salicylamide derivatives. researchgate.netresearchgate.net These foundational studies paved the way for extensive structure-activity relationship (SAR) investigations, aiming to optimize potency and broaden the therapeutic applications of this chemical class. nih.gov

Positioning of N,N-diethyl-3-phenylsalicylamide within Contemporary Chemical Compound Research

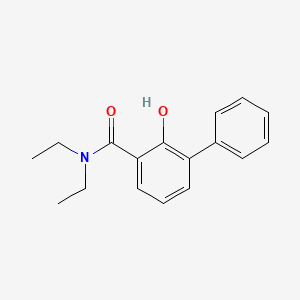

N,N-diethyl-3-phenylsalicylamide is a specific derivative that features a diethylamino group on the amide nitrogen and a phenyl group at the 3-position of the salicylamide core. While direct research on this particular molecule is limited, its structural features suggest potential areas of interest in modern chemical research.

The N,N-diethyl substitution on the amide is a common modification in medicinal chemistry, often introduced to modulate lipophilicity and metabolic stability. The presence of the phenyl group at the 3-position is also significant. Research on other 3-substituted salicylamides has indicated that this position is crucial for various biological activities. For instance, studies on N,N-dialkyl-3-phenylsalicylamides have shown analgesic potency. researchgate.net

Given the known activities of related compounds, N,N-diethyl-3-phenylsalicylamide could be a candidate for investigation in several areas:

Antiviral Research: The broad-spectrum antiviral activity of salicylamides like niclosamide and nitazoxanide suggests that novel derivatives could also possess similar properties. researchgate.netnih.govnih.gov

Anticancer Research: More recent studies have highlighted the anticancer potential of salicylamide derivatives, with some compounds showing activity against various cancer cell lines. nih.gov

Neuropharmacology: Certain salicylamide derivatives have been investigated for their effects on the central nervous system, exhibiting antidepressant-like and anxiolytic-like activities. uj.edu.pl

The table below outlines some of the key chemical properties of N,N-diethyl-3-phenylsalicylamide, based on available data. uni.lu

| Property | Value |

| Molecular Formula | C17H19NO2 |

| Molecular Weight | 269.34 g/mol |

| Predicted XlogP | 3.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

Current Gaps and Future Directions in Salicylamide Derivative Investigations

Despite the extensive research into salicylamide derivatives, significant gaps in knowledge and opportunities for future investigation remain. A primary gap is the lack of comprehensive studies on many specific derivatives, such as N,N-diethyl-3-phenylsalicylamide. The full biological activity profile of this and many other analogs is yet to be determined.

Future research in the field of salicylamide derivatives should focus on several key areas:

Systematic Screening: A more systematic approach to screening existing libraries of salicylamide derivatives against a wider range of biological targets is needed. This could uncover novel activities for previously synthesized but understudied compounds.

Mechanism of Action Studies: For many active salicylamide derivatives, the precise mechanism of action is not fully understood. nih.gov Elucidating these mechanisms is crucial for rational drug design and optimization.

Exploration of New Therapeutic Areas: While research has traditionally focused on infectious diseases and pain, the emerging evidence of anticancer and CNS activities suggests that the therapeutic potential of salicylamides is far from fully exploited. nih.govuj.edu.pl

Development of Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access diverse salicylamide derivatives will be critical for expanding the chemical space available for screening. mdpi.comresearchgate.netchemicalbook.com

The table below summarizes some of the research findings on various salicylamide derivatives, highlighting the diverse biological activities within this compound class.

| Compound Class/Derivative | Research Finding | Reference |

| Niclosamide | Anthelmintic, broad-spectrum antiviral, anticancer | researchgate.netnih.govnih.gov |

| Nitazoxanide | Antiprotozoal, broad-spectrum antiviral | researchgate.netnih.gov |

| N,N-dialkyl-3-phenylsalicylamides | Analgesic activity | researchgate.net |

| Arylpiperazine derivatives of salicylamide | Antidepressant-like, anxiolytic-like, antipsychotic-like effects | uj.edu.plmdpi.com |

| O-alkylamino-tethered salicylamide derivatives | Potent anticancer agents | nih.gov |

Structure

3D Structure

Properties

CAS No. |

63992-45-0 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N,N-diethyl-2-hydroxy-3-phenylbenzamide |

InChI |

InChI=1S/C17H19NO2/c1-3-18(4-2)17(20)15-12-8-11-14(16(15)19)13-9-6-5-7-10-13/h5-12,19H,3-4H2,1-2H3 |

InChI Key |

XQTMNRKZPMKUHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 3 Phenylsalicylamide

Classical Approaches to Salicylamide (B354443) Synthesis Applicable to N,N-diethyl-3-phenylsalicylamide

The traditional and most direct method for synthesizing amides is the condensation of a carboxylic acid with an amine. researchgate.net However, this direct reaction requires high temperatures (often above 160°C) to overcome the formation of a stable and unreactive ammonium (B1175870) carboxylate salt, making it unsuitable for sensitive or highly functionalized molecules. mdpi.comyoutube.com

A more common classical approach involves the activation of the carboxylic acid, in this case, 3-phenylsalicylic acid. This is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. The activated intermediate is then reacted with the amine, N,N-diethylamine, to form the desired amide.

The acyl chloride route, while effective, often employs hazardous chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The reaction of 3-phenylsalicyloyl chloride with N,N-diethylamine would proceed readily, likely in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Another classical method is the use of coupling reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. researchgate.net The primary drawback of these carbodiimide-based methods is the formation of urea (B33335) byproducts, which can be difficult to remove from the final product.

A general representation of these classical synthetic routes is depicted below:

Route A: Acyl Chloride Method

3-phenylsalicylic acid + SOCl₂ → 3-phenylsalicyloyl chloride

3-phenylsalicyloyl chloride + HN(CH₂CH₃)₂ → N,N-diethyl-3-phenylsalicylamide + HCl

Route B: Coupling Reagent Method

3-phenylsalicylic acid + HN(CH₂CH₃)₂ + DCC → N,N-diethyl-3-phenylsalicylamide + Dicyclohexylurea

Advanced Synthetic Strategies for N,N-diethyl-3-phenylsalicylamide

Modern organic synthesis has focused on developing more efficient, selective, and environmentally benign methods for amide bond formation. These advanced strategies are highly applicable to the synthesis of N,N-diethyl-3-phenylsalicylamide.

Catalytic direct amidation reactions are of significant interest as they avoid the generation of stoichiometric waste products. catalyticamidation.info Various catalysts have been developed to facilitate the direct condensation of carboxylic acids and amines under milder conditions.

Boric acid and its derivatives have emerged as effective catalysts for amidation. orgsyn.org These catalysts are thought to activate the carboxylic acid by forming a boronate ester or a related species, making the carbonyl carbon more electrophilic. The reaction can often be driven to completion by the azeotropic removal of water.

Transition metal catalysts, such as those based on niobium (e.g., Nb₂O₅) or zirconium (e.g., ZrCl₄), have also been shown to be effective for direct amidation. scilit.com These Lewis acidic catalysts activate the carboxylic acid, allowing for reaction with less reactive amines under relatively mild conditions. The heterogeneous nature of catalysts like Nb₂O₅ also allows for easier separation and recycling. scilit.com

A significant advancement in amide synthesis involves the use of phosphonium- and uranium-based coupling reagents like BOP, PyBOP, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net These reagents are highly efficient and lead to high yields with minimal side products, although their cost can be a consideration for large-scale synthesis.

| Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Boric Acid | Toluene (B28343), reflux with Dean-Stark trap | Inexpensive, green catalyst | High temperatures required |

| Nb₂O₅ | Xylene, 140-180°C | Heterogeneous, reusable | High temperatures, slow reaction times |

| HATU/DIPEA | DMF or CH₂Cl₂, room temp. | High yields, mild conditions, low racemization | Expensive, stoichiometric waste |

This table presents generalized conditions based on literature for similar amide couplings.

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of N,N-diethyl-3-phenylsalicylamide, this can involve the use of safer solvents, catalytic methods, and improved atom economy.

Enzymatic catalysis offers a highly selective and environmentally friendly route to amides. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines in organic solvents. nih.gov These reactions often proceed under mild conditions with high chemoselectivity, avoiding the need for protecting groups. The use of greener, bio-derived solvents like cyclopentyl methyl ether (CPME) further enhances the sustainability of this method. nih.gov

Microwave-assisted synthesis is another green approach that can significantly accelerate reaction times and improve yields. The application of microwave irradiation to the direct amidation of 3-phenylsalicylic acid and N,N-diethylamine, particularly with a catalyst, could offer a rapid and efficient synthesis.

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. nih.gov The synthesis of amides is well-suited to flow chemistry, and various methodologies have been developed. nih.govresearchgate.net

In a typical flow setup for amide synthesis, streams of the carboxylic acid and the amine, along with a coupling agent or a catalyst, are mixed in a microreactor. rsc.orgbenthamdirect.com The reaction occurs within the heated reactor coil, and the product stream is collected continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation. rsc.org The use of packed-bed reactors with solid-supported catalysts or reagents further simplifies purification. nih.gov For instance, a flow system could be designed where a solution of 3-phenylsalicylic acid and N,N-diethylamine is passed through a heated column containing a solid-supported carbodiimide (B86325) or a heterogeneous acid catalyst.

Precursor Synthesis and Derivatization Routes for N,N-diethyl-3-phenylsalicylamide

The primary precursors for the synthesis of N,N-diethyl-3-phenylsalicylamide are 3-phenylsalicylic acid and N,N-diethylamine. While N,N-diethylamine is a common and readily available reagent, the synthesis of 3-phenylsalicylic acid is a key step.

3-Phenylsalicylic acid can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. This would typically involve the coupling of a protected 2-hydroxy-3-halobenzoic acid derivative with phenylboronic acid in the presence of a palladium catalyst. Another approach is the direct C-H functionalization of salicylic (B10762653) acid derivatives. For instance, palladium-catalyzed C-H arylation of salicylic acid could potentially install the phenyl group at the 3-position. nih.gov The Kolbe-Schmitt reaction, a classical method for synthesizing salicylic acids from phenols, could be adapted by starting with 3-phenylphenol. researchgate.net

Derivatization of N,N-diethyl-3-phenylsalicylamide would primarily involve reactions at the phenyl rings or the phenolic hydroxyl group. The hydroxyl group could be alkylated or acylated to produce a range of ether and ester derivatives. The aromatic rings could undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents would need to be considered.

Optimization of Reaction Conditions and Yields for N,N-diethyl-3-phenylsalicylamide Production

Optimizing the synthesis of N,N-diethyl-3-phenylsalicylamide involves the systematic variation of several reaction parameters to maximize the yield and purity of the product while minimizing costs and environmental impact. nih.gov

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are common for coupling reactions, while non-polar solvents like toluene are often used for water-scavenging conditions. researchgate.netacs.org

Temperature: While some modern coupling reactions proceed at room temperature, others may require heating to achieve a reasonable rate. acs.org Optimization involves finding the lowest possible temperature that provides an efficient reaction to minimize energy consumption and side reactions.

Stoichiometry of Reagents: The molar ratio of the carboxylic acid, amine, and coupling agent/catalyst is crucial. While a 1:1 ratio of acid to amine is ideal for atom economy, a slight excess of one reagent may be used to drive the reaction to completion. The catalyst loading should be minimized to the lowest effective level.

Base: In many amidation reactions, particularly those using acyl chlorides or certain coupling reagents, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is required to neutralize acidic byproducts. acs.org The choice and amount of base can influence the reaction outcome.

The table below illustrates a hypothetical optimization study for a HATU-mediated coupling, a common and effective method for synthesizing amides.

| Entry | Solvent | Temperature (°C) | Acid:Amine:HATU:Base Ratio | Yield (%) |

| 1 | CH₂Cl₂ | 25 | 1:1:1.1:1.5 | 75 |

| 2 | DMF | 25 | 1:1:1.1:1.5 | 88 |

| 3 | Acetonitrile (B52724) | 25 | 1:1:1.1:1.5 | 82 |

| 4 | DMF | 0 | 1:1:1.1:1.5 | 85 |

| 5 | DMF | 25 | 1:1.2:1.1:2.0 | 95 |

| 6 | DMF | 25 | 1:1.2:1.05:2.0 | 94 |

This table is a representative example for illustrative purposes and does not reflect actual experimental data for the title compound.

Through systematic optimization, a robust and efficient protocol for the synthesis of N,N-diethyl-3-phenylsalicylamide can be developed, balancing the need for high yield and purity with considerations of cost, safety, and environmental impact.

Scale-Up Considerations in the Synthesis of N,N-diethyl-3-phenylsalicylamide

The transition from a laboratory-scale synthesis of N,N-diethyl-3-phenylsalicylamide to large-scale industrial production presents a unique set of challenges and considerations. While bench-scale synthesis focuses on proof-of-concept and optimizing yield on a small scale, industrial production must prioritize safety, cost-effectiveness, process robustness, and environmental impact. This section explores the key factors that must be addressed when scaling up the synthesis of this complex amide.

A critical initial step in the scale-up process is the selection of the most viable synthetic route. A common laboratory method for the synthesis of N,N-disubstituted amides involves the use of a carboxylic acid and an amine, facilitated by a coupling agent. For N,N-diethyl-3-phenylsalicylamide, this would typically involve the reaction of 3-phenylsalicylic acid with diethylamine. However, the choice of activating agent for the carboxylic acid is a major consideration in a large-scale process due to factors like cost, safety, and waste generation. acs.orgresearchgate.net

Furthermore, the selection of appropriate reactor materials and design is crucial to prevent corrosion and ensure the integrity of the process, especially when dealing with potentially corrosive reagents like acid chlorides, which can be used as an alternative activation method for the carboxylic acid. google.com The purification of the final product is another significant hurdle in large-scale synthesis. Methods that are feasible in the lab, such as column chromatography, are often impractical and costly on an industrial scale. dst.gov.in Therefore, developing efficient and scalable purification techniques like crystallization or distillation is paramount. google.com

Finally, a thorough economic analysis and consideration of environmental, health, and safety (EHS) aspects are indispensable for a successful scale-up. This includes evaluating the cost of raw materials, energy consumption, waste disposal, and implementing robust safety protocols to handle potentially hazardous chemicals and reactions. acs.org The principles of green chemistry, which aim to minimize waste and use less hazardous substances, are increasingly important in modern chemical manufacturing. numberanalytics.com

Detailed Research Findings

The reaction to form the amide bond is central to the synthesis. While numerous methods exist for amide bond formation, many that are common in laboratory settings are not suitable for large-scale production due to the use of expensive or hazardous reagents that generate significant waste. researchgate.net For industrial applications, catalytic methods are often preferred as they can proceed under milder conditions and with higher atom economy. acs.orgnumberanalytics.com For example, the use of transition metal catalysts or organocatalysts can enhance reaction efficiency and reduce the environmental footprint. numberanalytics.com

The table below outlines some potential synthetic strategies and the associated scale-up considerations for the production of N,N-diethyl-3-phenylsalicylamide.

| Synthetic Strategy | Reactants | Potential Reagents/Catalysts | Key Scale-Up Considerations |

| Acid Chloride Route | 3-Phenylsalicylic acid, Diethylamine | Thionyl chloride, Oxalyl chloride | - Handling of corrosive and toxic reagents- Management of acidic byproducts- Precise temperature control |

| Coupling Agent Route | 3-Phenylsalicylic acid, Diethylamine | Carbodiimides (e.g., DCC, EDC), Phosphonium or Uronium salts | - High cost of reagents- Generation of stoichiometric byproducts that require removal- Potential for side reactions |

| Catalytic Amidation | 3-Phenylsalicylic acid (or its ester), Diethylamine | Boronic acids, Transition metal catalysts (e.g., based on Ru, Pd), Enzymes (e.g., lipases) | - Catalyst cost, availability, and lifetime- Catalyst separation and recovery- Optimization of reaction conditions for catalyst activity and stability nih.gov |

Downstream processing, which includes product isolation and purification, is a critical and often challenging aspect of scale-up. The final purity of N,N-diethyl-3-phenylsalicylamide is crucial, especially for pharmaceutical or other high-value applications. Crystallization is a highly desirable purification method at scale as it can provide a high-purity product in a cost-effective manner. google.com The choice of solvent for crystallization is critical and must be carefully selected based on solubility, safety, and environmental impact. acs.org

The following interactive data table summarizes key parameters and their importance in the scale-up of N,N-diethyl-3-phenylsalicylamide synthesis.

Computational Chemistry and Molecular Modeling of N,n Diethyl 3 Phenylsalicylamide

Quantum Chemical Calculations on N,N-diethyl-3-phenylsalicylamide Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For N,N-diethyl-3-phenylsalicylamide, Density Functional Theory (DFT) is a suitable method for elucidating its electronic structure. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-31G*, which has been shown to be effective for QSAR studies of salicylamide (B354443) derivatives. nih.gov

These calculations can provide key electronic descriptors. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions susceptible to electrophilic and nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity.

Table 1: Hypothetical Electronic Properties of N,N-diethyl-3-phenylsalicylamide Calculated using DFT (B3LYP/6-31G)*

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good electronic stability. |

| Dipole Moment | 3.8 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | C(carbonyl): +0.45, O(carbonyl): -0.55, O(hydroxyl): -0.60, N: -0.30 | Provides insight into the partial charges on key atoms, influencing non-covalent interactions. |

Note: The data in this table is hypothetical and for illustrative purposes, as specific quantum chemical calculations for N,N-diethyl-3-phenylsalicylamide are not publicly available.

Conformational Analysis and Molecular Dynamics Simulations of N,N-diethyl-3-phenylsalicylamide

The biological activity and physical properties of a flexible molecule like N,N-diethyl-3-phenylsalicylamide are governed by its conformational preferences. Conformational analysis aims to identify the stable low-energy conformers of the molecule. This can be achieved through systematic or stochastic searches of the potential energy surface.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of N,N-diethyl-3-phenylsalicylamide in different environments, such as in aqueous solution or a lipid bilayer. rsc.org By simulating the atomic motions over time, MD can reveal the flexibility of the molecule, the stability of intramolecular hydrogen bonds, and the interactions with solvent molecules. All-atom molecular dynamics simulations are particularly useful for studying the influence of the molecular structure on its dynamic behavior. rsc.org

Table 2: Torsional Angles Defining Key Conformations of N,N-diethyl-3-phenylsalicylamide

| Torsion Angle | Description | Predicted Stable Range (degrees) |

| O=C-N-C(ethyl) | Rotation of the diethylamino group | 0 ± 30 (syn-periplanar) and 180 ± 30 (anti-periplanar) |

| C(ring)-C(ring)-C(phenyl)-C(phenyl) | Rotation of the 3-phenyl group | 45 ± 15 (non-planar to minimize steric hindrance) |

| C(ring)-C=O-N | Amide bond planarity | ~180 (trans) |

Note: The data in this table is based on general principles of amide and biphenyl (B1667301) conformations and is for illustrative purposes.

Ligand-Target Interaction Prediction for N,N-diethyl-3-phenylsalicylamide

Salicylamide derivatives are known to exhibit a range of biological activities, often through interactions with specific protein targets. nih.govmdpi.com Computational docking is a powerful tool to predict the binding mode and affinity of a ligand, such as N,N-diethyl-3-phenylsalicylamide, to a biological target. This process involves placing the ligand into the binding site of a protein and scoring the resulting complex based on intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Given that salicylamides can act as inhibitors for various enzymes, potential targets for N,N-diethyl-3-phenylsalicylamide could include kinases or other enzymes with well-defined binding pockets. nih.gov The predicted binding mode would likely involve the salicylamide core making key hydrogen bonds, while the 3-phenyl and N,N-diethyl groups would occupy hydrophobic pockets, contributing to binding affinity and selectivity. The arylpiperazine derivatives of salicylamide, for instance, have shown affinity for α1-adrenergic receptors. mdpi.com

De Novo Design and Virtual Screening Applications for N,N-diethyl-3-phenylsalicylamide Analogues

N,N-diethyl-3-phenylsalicylamide can serve as a scaffold for the design of new molecules with potentially improved properties. De novo design algorithms can generate novel molecular structures that fit within a specific binding site, using the core structure of N,N-diethyl-3-phenylsalicylamide as a starting point.

Virtual screening is another powerful technique used to identify new lead compounds from large chemical libraries. researchgate.net In a ligand-based virtual screening approach, the structure of N,N-diethyl-3-phenylsalicylamide would be used as a template to search for molecules with similar 2D or 3D features. nih.gov In a structure-based virtual screening, a library of compounds would be docked into a target protein, and those with the best predicted binding affinities would be selected for further investigation. This approach has been successfully used to identify inhibitors for challenging targets like the STAT3 N-terminal domain. nih.gov

Prediction of N,N-diethyl-3-phenylsalicylamide Reactivity and Stability via Computational Methods

Computational methods can be employed to predict the chemical reactivity and stability of N,N-diethyl-3-phenylsalicylamide. Key parameters that can be calculated include the acid dissociation constant (pKa) and susceptibility to degradation pathways.

The pKa of the phenolic hydroxyl group is a critical parameter influencing the molecule's ionization state at different pH values, which in turn affects its solubility, membrane permeability, and binding to target proteins. nih.govnih.gov Computational methods for pKa prediction range from empirical approaches based on structure-property relationships to more rigorous quantum mechanical calculations involving thermodynamic cycles. nih.gov

The stability of the molecule can be assessed by calculating bond dissociation energies to identify the weakest bonds and potential sites of metabolic attack. The amide bond, for instance, could be susceptible to hydrolysis. Computational models can also predict the likelihood of oxidation of the phenol (B47542) group.

Table 3: Predicted Reactivity and Stability Parameters for N,N-diethyl-3-phenylsalicylamide

| Parameter | Predicted Value/Characteristic | Method of Prediction |

| Phenolic pKa | ~8.5 | Empirical methods (e.g., based on Hammett-Taft equations) or QM calculations. nih.gov |

| Amide Bond Stability | Moderately stable, potential for hydrolysis under strong acidic or basic conditions. | Based on general chemical knowledge of amides. |

| Oxidative Stability | Phenolic hydroxyl group is a potential site for oxidation. | Analysis of electronic structure and bond dissociation energies. |

Note: The data in this table is hypothetical and based on general chemical principles, as specific predictive studies for N,N-diethyl-3-phenylsalicylamide are not available.

Preclinical Pharmacological and Biochemical Characterization of N,n Diethyl 3 Phenylsalicylamide

In Vitro Investigations of N,N-diethyl-3-phenylsalicylamide's Molecular Mechanisms

There is no publicly available information regarding the in vitro effects of N,N-diethyl-3-phenylsalicylamide.

Enzyme Inhibition Kinetics and Selectivity (e.g., Prostaglandin (B15479496) Synthesis Inhibition)

No studies were found that investigated the inhibitory activity of N,N-diethyl-3-phenylsalicylamide on any enzymes, including those involved in prostaglandin synthesis like cyclooxygenase (COX).

Receptor Binding Affinity and Agonist/Antagonist Profiling

Data on the receptor binding profile, including affinity (Kd, Ki) and functional activity (agonist or antagonist properties) at any biological receptor, are not available for this compound.

Cellular Pathway Modulation in Non-Human Cell Lines

There are no published studies examining the effects of N,N-diethyl-3-phenylsalicylamide on intracellular signaling pathways in any non-human cell lines.

Antioxidant and Radical Scavenging Activity in Cellular Models

No research has been published detailing the antioxidant or radical scavenging properties of N,N-diethyl-3-phenylsalicylamide in cellular models.

In Vivo Pharmacological Assessment of N,N-diethyl-3-phenylsalicylamide in Preclinical Animal Models

There is no publicly available information regarding the in vivo assessment of N,N-diethyl-3-phenylsalicylamide.

Exploration of Bioactivity in Established Animal Models (e.g., inflammation models, pain models)

No studies were found that report on the bioactivity of N,N-diethyl-3-phenylsalicylamide in any established preclinical animal models for inflammation, pain, or other conditions.

Dose-Response Characterization in Animal Studies for Research Purposes

A comprehensive search of scientific databases and literature has yielded no studies detailing the dose-response characteristics of N,N-diethyl-3-phenylsalicylamide in any animal models for research purposes. Consequently, no data tables can be generated on this topic.

Advanced Preclinical Studies on N,N-diethyl-3-phenylsalicylamide

Investigation of Target Engagement Biomarkers in Preclinical Systems

No research has been published on the investigation or identification of target engagement biomarkers for N,N-diethyl-3-phenylsalicylamide in any preclinical systems. The molecular targets of this compound, if any, remain uncharacterized in the public domain.

Mechanism-Based Profiling in Isolated Organ Systems

There is a complete absence of studies on the mechanism-based profiling of N,N-diethyl-3-phenylsalicylamide in isolated organ systems. Its effects on the function of specific organs or tissues have not been documented in the scientific literature.

Modulation of Gene Expression and Protein Synthesis in Preclinical Models

No data is available concerning the modulation of gene expression or protein synthesis by N,N-diethyl-3-phenylsalicylamide in any preclinical models. The influence of this compound on cellular genetic and protein regulatory pathways has not been investigated in any published research.

Based on an extensive review of available resources, there is currently no scientific information available to populate the requested article sections concerning the preclinical characterization of N,N-diethyl-3-phenylsalicylamide. The biological and pharmacological properties of this specific compound appear to be uninvestigated in the public scientific domain.

Pharmacokinetic and Biotransformation Studies of N,n Diethyl 3 Phenylsalicylamide in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

Gastrointestinal Absorption Characterization

No studies detailing the gastrointestinal absorption of N,N-diethyl-3-phenylsalicylamide in any preclinical species are publicly available.

Tissue Distribution and Accumulation Profiles

There is no available information on the tissue distribution or accumulation patterns of N,N-diethyl-3-phenylsalicylamide in animal models.

Metabolic Pathways and Metabolite Identification in Hepatic Microsomes and Animal Models

No research has been published on the metabolic pathways of N,N-diethyl-3-phenylsalicylamide. Studies using hepatic microsomes or animal models to identify its metabolites have not been found in the public scientific literature.

Excretion Routes and Rates

Information regarding the routes and rates of excretion for N,N-diethyl-3-phenylsalicylamide is not available.

Drug-Drug Interaction Potential of N,N-diethyl-3-phenylsalicylamide at the Preclinical Level

Cytochrome P450 Enzyme Inhibition/Induction Profiling

There are no publicly accessible studies that have investigated the potential of N,N-diethyl-3-phenylsalicylamide to inhibit or induce cytochrome P450 enzymes.

Transporter Interactions

The interaction of a drug candidate with membrane transporters is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP) can actively pump drugs out of cells, limiting their oral bioavailability and tissue penetration, including into the central nervous system. Conversely, uptake transporters, such as Organic Anion Transporters (OATs), can facilitate the entry of drugs into cells, influencing their efficacy and potential for drug-drug interactions.

In preclinical studies involving compounds structurally related to salicylamides, transporter interactions have been investigated. For instance, a novel MET kinase inhibitor, GNE-A, was identified as a likely substrate for both MDR1 and BCRP in Madin-Darby canine kidney (MDCK) cells transfected with these transporters. nih.gov This suggests that efflux by these transporters could potentially limit the oral bioavailability and brain penetration of G. nih.gov While not a direct analogue, this finding highlights the potential for N,N-diethyl-3-phenylsalicylamide to be a substrate for key efflux transporters, a common characteristic for many small molecule drugs.

Further research on other salicylamide (B354443) derivatives has shown varied interactions with transporters, which are often dependent on the specific substitutions on the salicylamide scaffold. nih.gov The nature and position of functional groups can significantly alter the affinity of the compound for different transporters.

Bioavailability and Half-Life Determination in Preclinical Models

The bioavailability and elimination half-life of a compound are fundamental pharmacokinetic parameters assessed in preclinical models to predict its behavior in humans. These parameters are influenced by a multitude of factors including solubility, permeability, metabolism, and transporter interactions.

Studies on salicylanilide (B1680751) derivatives have demonstrated the potential for achieving good oral bioavailability. For example, a specific salicylanilide compound, designated as compound 13, exhibited a high oral bioavailability of 76% in mice. nih.gov This suggests that the salicylanilide scaffold can be amenable to oral absorption. However, other related compounds, such as niclosamide (B1684120), have been noted for their poor oral bioavailability, underscoring the significant impact of specific chemical modifications on this parameter. nih.gov

The elimination half-life of salicylamide derivatives can also vary significantly. For the MET kinase inhibitor GNE-A, the terminal elimination half-life ranged from 1.67 hours in rats to 16.3 hours in dogs, indicating species-dependent differences in drug metabolism and clearance. nih.gov The oral bioavailability of GNE-A also showed considerable variability across species, being 11.2% in rats, 88.0% in mice, 72.4% in monkeys, and 55.8% in dogs. nih.gov

| Compound | Species | Oral Bioavailability (%) | Terminal Half-Life (h) |

|---|---|---|---|

| Compound 13 (Salicylanilide derivative) | Mouse | 76 | Not Reported |

| GNE-A (MET Kinase Inhibitor) | Mouse | 88.0 | Not Reported |

| Rat | 11.2 | 1.67 | |

| Dog | 55.8 | 16.3 | |

| Monkey | 72.4 | Not Reported |

Impact of Formulation on Pharmacokinetic Parameters in Preclinical Research

The formulation of a drug candidate plays a pivotal role in its preclinical pharmacokinetic evaluation. Poorly soluble compounds often require specialized formulations to enhance their dissolution and absorption, thereby improving bioavailability. Common strategies include the use of solutions, suspensions, and lipid-based delivery systems.

For early-stage preclinical studies, solution formulations are often preferred as they can maximize drug exposure and provide an initial assessment of the compound's intrinsic pharmacokinetic properties, independent of dissolution rate limitations. However, as a compound progresses through development, it is crucial to evaluate more clinically relevant formulations, such as suspensions or solid dosage forms, to understand how factors like particle size and crystal form will influence in vivo performance. nih.gov

The choice of vehicle in a formulation can significantly impact pharmacokinetic parameters. For instance, the use of hydrophilic polymers in tablet formulations can be modulated to control the drug release rate. db-thueringen.de In preclinical oral dosing, vehicles containing polymers and surfactants are often used to improve the suspendability and absorption of poorly soluble compounds. utmb.edu The development of advanced formulations, such as nanocrystal dispersions or microemulsions, can further enhance solubility and, consequently, bioavailability and therapeutic efficacy. nih.gov

The impact of formulation is evident in studies of various therapeutic agents. For example, modifying the formulation of acyclovir (B1169) with different hydrophilic polymers significantly altered its release profile. db-thueringen.de While specific formulation studies on N,N-diethyl-3-phenylsalicylamide are not available, the principles derived from research on other compounds underscore the necessity of formulation optimization to achieve desired pharmacokinetic profiles in preclinical species.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N,n Diethyl 3 Phenylsalicylamide

Systematic Structural Modifications of the Salicylamide (B354443) Backbone

The salicylamide scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. Modifications to this backbone have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. Key modification sites include the hydroxyl and amide groups, as well as the aromatic ring.

Systematic modifications often involve:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyls, alkoxys) at positions 4 and 5 of the salicyl ring has been a common strategy to modulate activity. For instance, in a series of salicylanilides evaluated for antimicrobial activity, halogen substitutions were found to be critical for potency.

Modification of the Amide Nitrogen: The nature of the substituent on the amide nitrogen plays a pivotal role in determining the compound's biological profile. Replacing the hydrogen atoms of the primary amide with different alkyl or aryl groups can significantly alter its binding to biological targets and its physicochemical properties.

Alteration of the Hydroxyl Group: The phenolic hydroxyl group is a key feature, capable of forming hydrogen bonds and chelating metal ions. Its modification, for example, through etherification or esterification, can impact the compound's mechanism of action and metabolic stability.

A study on new salicylamide derivatives highlighted the impact of such modifications on antimicrobial activity. nih.gov The introduction of different substituents led to compounds with potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antimicrobial Activity of Selected Salicylamide Derivatives

| Compound ID | R1 | R2 | R3 | Activity against S. aureus (MIC in µmol/L) |

|---|---|---|---|---|

| 3f | H | Cl | 4-CF3-Ph | ≤0.03 |

| 3g | H | Cl | 4-tBu-Ph | 0.09 |

| 3h | H | Cl | 3,4-diCl-Ph | ≤0.03 |

| 3i | H | Cl | 3,5-diCF3-Ph | ≤0.03 |

Data sourced from a study on new derivatives of salicylamides and their antimicrobial activity. nih.gov The table illustrates how modifications on the N-phenyl ring (R3) of a chlorinated salicylamide backbone influence antibacterial potency.

Role of the N,N-diethyl Moiety in Biological Activity and Pharmacokinetic Profile

The N,N-diethyl group is a common feature in many biologically active compounds, influencing both their interaction with molecular targets and their pharmacokinetic properties.

Biological Activity: The two ethyl groups on the amide nitrogen introduce steric bulk, which can either enhance or diminish binding affinity to a target receptor or enzyme, depending on the topology of the binding site. The ethyl groups can engage in hydrophobic interactions within the binding pocket. Furthermore, the tertiary nature of the amide in N,N-diethyl-3-phenylsalicylamide, compared to a primary or secondary amide, removes the potential for the amide N-H to act as a hydrogen bond donor. This can fundamentally change the binding mode of the molecule.

Pharmacokinetic Profile: The N,N-diethyl moiety generally increases the lipophilicity of a molecule. This can lead to:

Increased Absorption: Higher lipophilicity often correlates with better membrane permeability and oral absorption.

Altered Metabolism: The N,N-diethyl group can influence metabolic stability. N-dealkylation is a common metabolic pathway for such compounds, leading to the formation of N-ethyl and primary amine metabolites, which may have different activity and clearance rates. The presence of two ethyl groups can sometimes sterically hinder access by metabolic enzymes, potentially increasing the compound's half-life.

Distribution: Increased lipophilicity can also lead to greater distribution into tissues, including the central nervous system if the compound can cross the blood-brain barrier. A well-known example is N,N-diethyl-meta-toluamide (DEET), where the N,N-diethyl group contributes to its effectiveness as a long-lasting insect repellent. wikipedia.org

The pharmacokinetic properties of drugs containing a diethylamide group, such as lysergic acid diethylamide (LSD), have been studied, showing that this moiety is compatible with systemic exposure after oral administration. nih.gov

Influence of the 3-phenyl Substitution on Compound Efficacy and Selectivity

The presence of a phenyl group at the 3-position of the salicylamide ring is a significant structural feature that would be expected to have a profound impact on the compound's efficacy and selectivity.

Efficacy: The 3-phenyl substituent introduces a large, hydrophobic moiety that can participate in various non-covalent interactions with a biological target, such as:

Pi-pi stacking: The phenyl ring can interact with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Hydrophobic interactions: The non-polar nature of the phenyl group can favor binding to hydrophobic pockets.

Conformational restriction: The bulk of the phenyl group can lock the molecule into a specific conformation, which may be more or less favorable for binding.

In studies of other classes of compounds, the introduction of a phenyl group has been shown to enhance potency. For example, in some antiviral salicylamide derivatives, substitutions on the salicylic (B10762653) acid ring have been shown to be crucial for potent inhibitory activities. nih.gov

Selectivity: The specific interactions afforded by the 3-phenyl group can be key to achieving selectivity for a particular biological target over others. The unique spatial arrangement and electronic properties of the biphenyl-like core of 3-phenylsalicylamide can allow it to fit into binding sites that cannot accommodate other, smaller or differently shaped substituents. This can be critical for reducing off-target effects.

A search on PubChem confirms the existence of 3-phenylsalicylamide, indicating that this core structure is synthetically accessible. nih.gov

Derivatives with Modified Substituents: Synthesis and Preclinical Evaluation

Synthesis: The synthesis of N,N-diethyl-3-phenylsalicylamide would likely involve the amidation of 3-phenylsalicylic acid with diethylamine. Standard peptide coupling reagents could be employed for this transformation. The synthesis of the 3-phenylsalicylic acid precursor could be achieved through cross-coupling reactions, such as the Suzuki coupling of a protected 3-bromo-salicylic acid with phenylboronic acid.

Preclinical Evaluation of Related Compounds: Preclinical studies on various salicylamide derivatives have demonstrated their potential in a range of therapeutic areas, including as antimicrobial nih.gov and antiviral agents nih.gov. The evaluation typically involves:

In vitro assays: Determining the compound's potency (e.g., IC50 or MIC values) against a specific target or organism.

Cell-based assays: Assessing the compound's activity in a cellular context, including cytotoxicity against cancer cell lines or inhibition of viral replication.

Pharmacokinetic studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

In vivo efficacy studies: Testing the compound's therapeutic effect in animal models of disease.

For any new derivative like N,N-diethyl-3-phenylsalicylamide, a similar preclinical evaluation pipeline would be necessary to establish its biological activity and therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. dovepress.com For a series of salicylamide derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

A typical QSAR study involves:

Data Set Collection: A series of structurally related salicylamides with measured biological activity (e.g., IC50 values) is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and lipophilic properties), are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For N,N-diethyl-3-phenylsalicylamide and its derivatives, a QSAR model could help to:

Identify the key structural features that govern their activity.

Predict the potency of new derivatives with different substituents on the phenyl ring or replacements for the N,N-diethyl group.

Optimize the lead compound to improve its efficacy and reduce potential toxicity.

Similarly, QSPR models could be developed to predict properties like solubility, melting point, and logP, which are crucial for drug development.

Analytical Methodologies for the Detection and Quantification of N,n Diethyl 3 Phenylsalicylamide in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of N,N-diethyl-3-phenylsalicylamide from complex mixtures and for its quantification. The choice of technique depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like N,N-diethyl-3-phenylsalicylamide. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.

Method development for N,N-diethyl-3-phenylsalicylamide would typically involve a C18 or C8 column. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., water with a small percentage of formic acid to improve peak shape). nih.govresearchgate.net The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.

Detection is commonly achieved using a UV detector, as the aromatic rings in N,N-diethyl-3-phenylsalicylamide confer strong UV absorbance. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance (λmax) of the analyte. For structurally similar aromatic amides, detection wavelengths are often in the range of 200-300 nm.

A hypothetical HPLC method for the analysis of N,N-diethyl-3-phenylsalicylamide is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Due to the relatively high molecular weight and potential for thermal degradation of N,N-diethyl-3-phenylsalicylamide, direct GC analysis may be challenging. Amides can exhibit poor peak shapes due to their polarity and tendency to adsorb onto the GC column.

To overcome these challenges, derivatization is often employed to increase the volatility and thermal stability of the analyte. However, for some N,N-disubstituted amides, direct analysis may be possible under optimized conditions. A GC method would likely utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane.

The injector and detector temperatures must be carefully optimized to ensure efficient vaporization without causing degradation. A temperature programming ramp for the oven is essential to achieve good separation of the target compound from other components in the sample matrix. tdi-bi.com Flame Ionization Detection (FID) is a common choice for detection due to its general response to organic compounds. For more selective and sensitive detection, a mass spectrometer (MS) can be coupled with the GC (GC-MS). nih.govunl.edu

A potential GC method for the analysis of N,N-diethyl-3-phenylsalicylamide is outlined in the table below.

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 310 °C (FID) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative assessment of the purity of N,N-diethyl-3-phenylsalicylamide and for monitoring the progress of its synthesis. psu.edu Silica gel is the most commonly used stationary phase for the analysis of moderately polar compounds like aromatic amides. niscpr.res.in

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is typically used. reddit.com The polarity of the mobile phase is adjusted to obtain a retention factor (Rf) value for the target compound in the optimal range of 0.3-0.5 for good resolution. researchgate.net

Visualization of the spots on the TLC plate can be achieved under UV light (typically at 254 nm) due to the UV-active nature of the aromatic rings. Staining with a general-purpose reagent like potassium permanganate (B83412) or iodine can also be used for visualization. niscpr.res.in

A representative TLC system for the purity assessment of N,N-diethyl-3-phenylsalicylamide is detailed below.

| Parameter | Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | ~0.4 |

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of N,N-diethyl-3-phenylsalicylamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of N,N-diethyl-3-phenylsalicylamide. Both ¹H NMR and ¹³C NMR are routinely employed.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms in the molecule. For N,N-diethyl-3-phenylsalicylamide, one would expect to see distinct signals for the aromatic protons, the ethyl group protons (a quartet for the CH₂ and a triplet for the CH₃), and the hydroxyl proton. Due to restricted rotation around the amide C-N bond, the signals for the two ethyl groups may be non-equivalent, leading to more complex spectra. researchgate.net

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum would show signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the diethylamino group. researchgate.netchemicalbook.com

Predicted NMR data for N,N-diethyl-3-phenylsalicylamide is summarized in the following tables.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | Multiplet |

| -OH | ~9-11 | Broad Singlet |

| -N(CH₂CH₃)₂ | 3.2 - 3.6 | Quartet |

Predicted ¹³C NMR Data (in CDCl₃)

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 168 - 172 |

| Aromatic-C | 115 - 160 |

| -N(CH₂)₂ | 40 - 45 |

Mass Spectrometry (MS) is used to determine the molecular weight and to obtain structural information through the analysis of fragmentation patterns. When coupled with a chromatographic technique like GC or HPLC (LC-MS), it provides a powerful tool for the identification and quantification of N,N-diethyl-3-phenylsalicylamide.

In the mass spectrum, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. The fragmentation pattern is highly characteristic and can be used to confirm the structure. For N,N-diethylbenzamides, a common fragmentation pathway is the cleavage of the C-N bond, leading to the formation of a benzoyl cation. chegg.comchegg.com Another characteristic fragmentation is the loss of an ethyl group.

A summary of the expected mass spectral data for N,N-diethyl-3-phenylsalicylamide is provided in the table below.

| Ion | m/z (expected) | Description |

| [M]⁺ | 269 | Molecular Ion |

| [M - C₂H₅]⁺ | 240 | Loss of an ethyl radical |

| [C₇H₅O]⁺ | 105 | Benzoyl cation (from cleavage of C-N bond) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of chemical compounds.

Infrared (IR) Spectroscopy would theoretically be used to identify the functional groups present in N,N-diethyl-3-phenylsalicylamide. The expected characteristic vibrational frequencies would include:

O-H stretching for the hydroxyl group on the salicylamide (B354443) core.

C=O stretching of the amide carbonyl group.

C-N stretching of the diethylamide group.

Aromatic C-H and C=C stretching from the phenyl rings.

However, no experimentally determined IR spectra for N,N-diethyl-3-phenylsalicylamide have been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy would be employed to quantify the compound in solution by measuring its absorbance of UV or visible light. The absorbance maxima (λmax) would be dependent on the chromophoric system, which includes the phenyl-substituted salicylamide structure. The electronic transitions, likely π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl and hydroxyl groups, would produce a characteristic spectrum. uzh.ch The specific λmax values and corresponding molar absorptivity coefficients for N,N-diethyl-3-phenylsalicylamide in various solvents are not available in published literature. For comparison, related but structurally distinct compounds like N,N-diethyl-4-nitroaniline exhibit specific UV-Vis absorbance spectra, but these cannot be directly extrapolated to N,N-diethyl-3-phenylsalicylamide due to differences in their chemical structures. researchgate.net

Electrochemical Methods for Detection

Electrochemical methods offer sensitive and selective detection of electroactive compounds. N,N-diethyl-3-phenylsalicylamide, with its phenolic hydroxyl group, could potentially be oxidized electrochemically, providing a basis for its detection and quantification. Techniques such as cyclic voltammetry or differential pulse voltammetry could be applied to determine the oxidation potential and develop an analytical method. However, no studies detailing the electrochemical behavior or the development of an electrochemical sensor for N,N-diethyl-3-phenylsalicylamide have been reported. Research in this area has focused on other compounds, illustrating the potential of the techniques but not providing data for the specific compound of interest.

Development of Bioanalytical Methods for Preclinical Sample Analysis (e.g., plasma, tissue homogenates)

The quantification of a compound in biological matrices like plasma and tissue homogenates is crucial for preclinical research. nih.govresearchgate.net Such bioanalytical methods typically involve sample preparation to extract the analyte and remove interfering substances, followed by analysis using a sensitive and selective technique, often liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netbiotech-asia.orgnih.gov

The development of a robust bioanalytical method for N,N-diethyl-3-phenylsalicylamide would require:

Sample Preparation: Establishing an efficient extraction protocol, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the compound from the complex biological matrix. biotech-asia.org

Chromatographic Separation: Developing a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method to separate the analyte from endogenous components.

Detection and Quantification: Utilizing a detector, most commonly a mass spectrometer, to achieve high sensitivity and selectivity for quantifying the compound. nih.govnih.gov

Method validation would be essential to ensure reliability, including assessments of linearity, accuracy, precision, selectivity, and stability. researchgate.net Currently, there are no published bioanalytical methods that have been developed or validated for the quantification of N,N-diethyl-3-phenylsalicylamide in any biological matrix.

Advanced Research Applications and Methodological Development Utilizing N,n Diethyl 3 Phenylsalicylamide

Use of N,N-diethyl-3-phenylsalicylamide as a Chemical Probe for Biological Targets

There is no available scientific literature to suggest that N,N-diethyl-3-phenylsalicylamide has been developed or utilized as a chemical probe for identifying and studying biological targets.

Incorporation into Supramolecular Assemblies or Material Science Research

No research findings have been published that describe the incorporation of N,N-diethyl-3-phenylsalicylamide into supramolecular structures or its application in material science.

Development of Radiosynthesis Protocols for Imaging or Tracing Studies

There are no documented radiosynthesis protocols for N,N-diethyl-3-phenylsalicylamide. Consequently, its use in imaging or tracing studies has not been reported in the scientific literature.

Exploration of N,N-diethyl-3-phenylsalicylamide in Chemoinformatic Databases and Data Mining

While N,N-diethyl-3-phenylsalicylamide is listed in chemical databases such as PubChem, there is no evidence of its inclusion in specific chemoinformatic studies or data mining efforts aimed at discovering its biological activities or other properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.